
4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole
Übersicht
Beschreibung
4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole is a chemical compound with the molecular formula C7H8BrNO2S . It is used in labs for research purposes .
Synthesis Analysis
The synthesis of thiazole compounds, including 4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole, involves the use of Lawesson’s reagent, which is employed for the formation of almost all heterocyclic compounds having a sulfur atom . The conditions for the synthesis of 4-bromo-2,5-bis(4-methoxyphenyl)-1,3-thiazole involve the reaction of 4-methoxy-N-2-(4-methoxyphenyl)-2-oxoethylbenzamide with Lawesson’s reagent .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole can be confirmed by physicochemical and spectral characteristics .Physical And Chemical Properties Analysis
Thiazole compounds, including 4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole, are known to have similar chemical and physical properties to pyridine and pyrimidine . Free thiazole is a light-yellow liquid with an odor similar to pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis of Halogenated Tetrahydrofurans : A study by Hartung et al. (2003) presented a new synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans, utilizing a process that starts with the conversion of aryl-functionalized bis(homoallylic) alcohols into N-alkenoxythiazole-2(3H)-thiones. This method has applications in the synthesis of phenyl-substituted tetrahydrofurans, which are not easily attainable through other methods (Hartung et al., 2003).
Thiocyanation and Halogenation of Thiazoles : Research by Saldabol et al. (2002) explored the bromination and thiocyanation of various thiazole derivatives. Their study found that bromination and thiocyanation can be directed to specific positions in the thiazole structure under controlled conditions, providing insights into the selective functionalization of these compounds (Saldabol et al., 2002).
Photodynamic Therapy Applications : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with thiazole-based groups. These compounds demonstrated high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Antibacterial Activity of Thiazolidinones : Naik and Desai (2004) investigated the antibacterial activity of various thiazolidinone derivatives synthesized from 2-amino-4-(coumarin-3-yl)-thiazole. The study provided insights into the potential use of these compounds in combating bacterial infections (Naik & Desai, 2004).
Synthesis and Application to Azo Dyes : Tanaka et al. (1991) explored the synthesis of 4-trifluoromethylthiazoles and their application in azo dye synthesis. This research highlights the role of thiazole derivatives in dye manufacturing and their potential in developing new color compounds (Tanaka et al., 1991).
Multienzymatic Stereoselective Cascade Process : Brenna et al. (2017) demonstrated a multienzymatic stereoselective process for synthesizing enantiopure tetrahydrofurans, key precursors in various biologically active products. This research offers a new methodology for producing these important synthons (Brenna et al., 2017).
Zukünftige Richtungen
Thiazole compounds, including 4-Bromo-2-(tetrahydrofuran-3-yloxy)thiazole, have been the focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the development of novel therapeutic agents based on thiazole compounds for a variety of pathological conditions .
Eigenschaften
IUPAC Name |
4-bromo-2-(oxolan-3-yloxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-4-12-7(9-6)11-5-1-2-10-3-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEHAUSYXRYOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




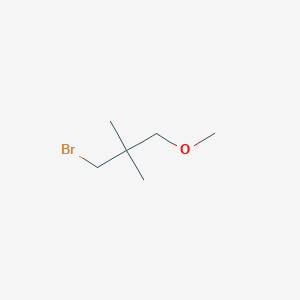
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
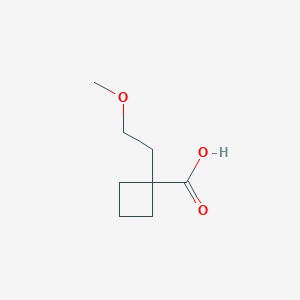
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)
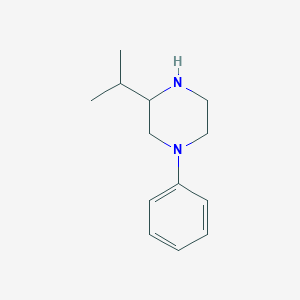
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
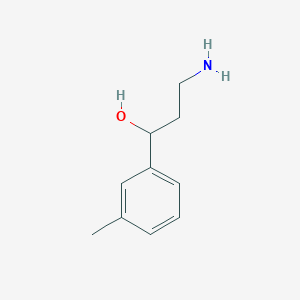

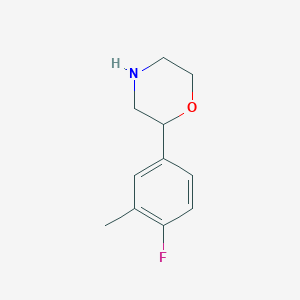

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)